Cas no 153034-91-4 (2-chloro-3,4-diiodopyridine)
2-chloro-3,4-diiodopyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-3,4-diiodopyridine
- Pyridine, 2-chloro-3,4-diiodo-
- CS-0037697
- MFCD16878974
- 2-Chloro-3,4-diiodopyridine, 97%
- AKOS024261523
- AS-59156
- BCP18313
- 153034-91-4
- SY123452
- W13637
- DTXSID70439808
- A856593
- 2-chloro-3,4-diiodopyridine
-
- MDL: MFCD16878974
- Inchi: 1S/C5H2ClI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H
- InChI Key: KVKNKYILEPWLQE-UHFFFAOYSA-N
- SMILES: IC1C(=NC=CC=1I)Cl
Computed Properties
- Exact Mass: 364.79652g/mol
- Monoisotopic Mass: 364.79652g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 2.633±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 159-163 °C
- Solubility: Very slightly soluble (0.36 g/l) (25 º C),
2-chloro-3,4-diiodopyridine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26
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Hazardous Material Identification:
2-chloro-3,4-diiodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM173243-1g |
2-chloro-3,4-diiodopyridine |
153034-91-4 | 95% | 1g |
$422 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT413-1g |
2-chloro-3,4-diiodopyridine |
153034-91-4 | 95+% | 1g |
679.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT413-50mg |
2-chloro-3,4-diiodopyridine |
153034-91-4 | 95+% | 50mg |
84.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT413-200mg |
2-chloro-3,4-diiodopyridine |
153034-91-4 | 95+% | 200mg |
194.0CNY | 2021-07-15 | |
| Chemenu | CM173243-1g |
2-chloro-3,4-diiodopyridine |
153034-91-4 | 95% | 1g |
$89 | 2022-06-12 | |
| Chemenu | CM173243-5g |
2-chloro-3,4-diiodopyridine |
153034-91-4 | 95% | 5g |
$272 | 2022-06-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ930-250mg |
2-chloro-3,4-diiodopyridine |
153034-91-4 | 95% | 250mg |
¥211.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ930-1g |
2-chloro-3,4-diiodopyridine |
153034-91-4 | 95% | 1g |
¥489.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ930-5g |
2-chloro-3,4-diiodopyridine |
153034-91-4 | 95% | 5g |
¥1887.0 | 2024-04-24 | |
| abcr | AB489110-1 g |
2-Chloro-3,4-diiodopyridine; . |
153034-91-4 | 1g |
€159.70 | 2023-04-20 |
2-chloro-3,4-diiodopyridine Suppliers
2-chloro-3,4-diiodopyridine Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-chloro-3,4-diiodopyridine
2-Chloro-3,4-Diiodopyridine: A Comprehensive Overview
2-Chloro-3,4-diiodopyridine, also known by its CAS number 153034-91-4, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its pyridine ring structure, which is a six-membered ring with one nitrogen atom and two iodine atoms at the 3 and 4 positions, along with a chlorine atom at the 2 position. The unique combination of halogens (chlorine and iodine) attached to the pyridine ring imparts distinctive electronic and structural properties to this compound.
The synthesis of 2-chloro-3,4-diiodopyridine typically involves multi-step reactions, often starting from pyridine derivatives. The introduction of halogens at specific positions on the ring requires precise control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have facilitated more efficient syntheses of this compound. For instance, the use of palladium catalysts in cross-coupling reactions has been reported to significantly improve the yield and purity of 2-chloro-3,4-diiodopyridine.
The electronic properties of 2-chloro-3,4-diiodopyridine make it an attractive candidate for various applications in materials science. Its high electron-withdrawing ability due to the presence of iodine and chlorine atoms enhances its reactivity in certain chemical transformations. Researchers have explored its potential as a building block for constructing advanced materials such as organic semiconductors and coordination polymers. Recent studies have demonstrated that incorporating 2-chloro-3,4-diiodopyridine into polymer frameworks can lead to materials with improved electrical conductivity and thermal stability.
In the field of medicinal chemistry, 2-chloro-3,4-diiodopyridine has shown promise as a precursor for bioactive compounds. The halogen substituents on the pyridine ring can serve as reactive sites for further functionalization, enabling the creation of molecules with potential pharmacological activities. For example, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties. Ongoing research is focused on optimizing the bioavailability and efficacy of these derivatives through structural modifications.
The environmental impact of 2-chloro-3,4-diiodopyridine has also been a topic of interest. Studies have been conducted to assess its biodegradability and toxicity under various conditions. Preliminary results suggest that while the compound exhibits moderate stability in aqueous environments, it can undergo degradation under specific microbial or photochemical conditions. These findings are crucial for understanding its potential ecological effects and ensuring safe handling practices in industrial applications.
The versatility of 2-chloro-3,4-diiodopyridine lies in its ability to participate in a wide range of chemical reactions. Its reactivity is influenced by the electron-withdrawing nature of iodine and chlorine atoms, which can activate or deactivate certain positions on the pyridine ring for nucleophilic or electrophilic attacks. Recent research has highlighted its utility in click chemistry reactions, where it serves as a scaffold for constructing complex molecular architectures with high precision.
In conclusion, 2-chloro-3,4-diiodopyridine, with its unique structural features and versatile reactivity, continues to be a focal point in diverse areas of chemical research. From materials science to medicinal chemistry, this compound offers ample opportunities for innovation and discovery. As advancements in synthetic methodologies and characterization techniques continue to evolve, we can expect even more groundbreaking applications of this intriguing molecule.
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